molecular formula C15H26N2O2 B2732961 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one CAS No. 2320177-91-9

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one

Cat. No.: B2732961
CAS No.: 2320177-91-9
M. Wt: 266.385
InChI Key: KRVBETPRVHXULE-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its core structure combines a piperidine ring linked to a 3-methoxypyrrolidine moiety, a motif frequently employed to modulate the physicochemical properties and binding affinity of small molecules. This compound serves as a key synthetic precursor to more complex molecules designed to target specific protein kinases. Research into analogous compounds highlights the potential of this scaffold in the exploration of receptor tyrosine kinase signaling pathways , which are critical in oncogenesis and neurodegenerative diseases . The embedded enone functional group provides a versatile handle for further chemical elaboration through Michael addition or other conjugate addition reactions, enabling rapid diversification of the molecular structure for structure-activity relationship (SAR) studies. Its primary research value lies in its utility as a building block for constructing focused libraries aimed at identifying and optimizing potent, selective inhibitors for preclinical research.

Properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-3-4-5-15(18)16-9-6-13(7-10-16)17-11-8-14(12-17)19-2/h3,13-14H,1,4-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVBETPRVHXULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxypyrrolidine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The final step involves the addition of a pentenone moiety to complete the synthesis .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine Derivatives

The following table summarizes key structural and functional differences between 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one and related compounds:

Compound Name Core Structure Substituents Molecular Weight Reported Applications Reference
This compound Piperidine + pentenone 3-Methoxypyrrolidine at 4-position of piperidine Not reported Hypothesized anti-ulcer, antifungal activity
2-(4-Methoxybenzyl)-1-(piperidin-1-yl)pent-4-en-1-one Piperidine + pentenone 4-Methoxybenzyl group on piperidine Not reported Synthetic intermediate
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone Piperidine + ethanone 2,4-Difluorobenzoyl on piperidine 267.27 Risperidone impurity (pharmaceutical use)
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one Piperidine + butanone Trifluoromethylphenyl and thiophene substituents Not reported Structural variation studies
(E)-1-(Piperidin-1-yl)octadec-5-en-1-one Piperidine + long-chain Octadec-5-en-1-one backbone (long alkenyl chain) 25.08 (GC retention) Lipid-like properties
Key Observations:
  • Substituent Influence : The 3-methoxypyrrolidine group in the target compound distinguishes it from analogues with aryl (e.g., 2,4-difluorobenzoyl in ) or simple alkyl substituents. This substitution may enhance hydrogen bonding capacity compared to hydrophobic groups like trifluoromethylphenyl .
  • Functional Groups: The enone moiety (α,β-unsaturated ketone) is shared with 2-(4-methoxybenzyl)-1-(piperidin-1-yl)pent-4-en-1-one , which could confer similar reactivity in Michael addition reactions or biological target interactions.
Anti-Ulcer Activity:

Piperidine derivatives such as 1-[4-(piperidin-1-yl)phenyl]ethan-1-one () have demonstrated anti-ulcer activity via histopathological evaluation in rodent models . However, the methoxypyrrolidine group may alter toxicity profiles, as seen in LD50 studies of related molecules using the Karber method .

Physicochemical Properties

  • Solubility : The methoxy group in pyrrolidine may improve aqueous solubility compared to purely hydrophobic analogues like (E)-1-(piperidin-1-yl)octadec-5-en-1-one .
  • Stability: The α,β-unsaturated ketone in the target compound may render it susceptible to nucleophilic attack, similar to enaminones like 3-(dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one .

Biological Activity

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H22N2O\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}

This compound features a piperidine ring, a methoxypyrrolidine moiety, and a pentenone structure, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives with piperidine structures display moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurological disorders such as Alzheimer's disease. Inhibitory activity was measured using IC50 values, with some derivatives achieving significant potency .

CompoundTarget EnzymeIC50 (µM)
7lAChE2.14
7mAChE0.63
7nAChE2.17

This table illustrates the effectiveness of related compounds in inhibiting AChE, suggesting that this compound may also possess similar properties.

Binding Affinity Studies

Fluorescence quenching studies have been employed to assess the binding affinity of this compound to bovine serum albumin (BSA). These studies reveal that the compound interacts effectively with serum proteins, which is critical for understanding its pharmacokinetics and bioavailability .

The biological activity of this compound can be attributed to several mechanisms:

Antibacterial Mechanism:
The compound likely disrupts bacterial cell membrane integrity or inhibits critical enzymatic pathways involved in cell wall synthesis.

Neuropharmacological Mechanism:
As an AChE inhibitor, it prevents the breakdown of acetylcholine in synaptic clefts, enhancing cholinergic transmission and potentially improving cognitive function in neurodegenerative diseases.

Case Studies

A notable case study involved synthesizing a series of piperidine derivatives, including this compound. The synthesized compounds were subjected to various biological assays assessing their antibacterial and enzyme-inhibitory activities. Results indicated that modifications in the piperidine structure significantly affected their biological efficacy .

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